4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane 4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane
Brand Name: Vulcanchem
CAS No.: 1209623-58-4
VCID: VC11983137
InChI: InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2
SMILES: C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F
Molecular Formula: C5H3F8I
Molecular Weight: 341.97 g/mol

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane

CAS No.: 1209623-58-4

Cat. No.: VC11983137

Molecular Formula: C5H3F8I

Molecular Weight: 341.97 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane - 1209623-58-4

Specification

CAS No. 1209623-58-4
Molecular Formula C5H3F8I
Molecular Weight 341.97 g/mol
IUPAC Name 1,1,1,2,2,5,5,5-octafluoro-4-iodopentane
Standard InChI InChI=1S/C5H3F8I/c6-3(7,5(11,12)13)1-2(14)4(8,9)10/h2H,1H2
Standard InChI Key VMLCHUYCGAPWOJ-UHFFFAOYSA-N
SMILES C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F
Canonical SMILES C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Iodo-1,1,1,2,2,5,5,5-octafluoropentane features a linear pentane chain (C₅H₃F₈I) with fluorine atoms occupying the 1, 1, 1, 2, 2, 5, 5, and 5 positions, while iodine is attached to the fourth carbon. The IUPAC name, 1,1,1,2,2,5,5,5-octafluoro-4-iodopentane, underscores this substitution pattern. Its SMILES notation, C(C(C(F)(F)F)I)C(C(F)(F)F)(F)F, and InChIKey (VMLCHUYCGAPWOJ-UHFFFAOYSA-N) provide unambiguous structural identification.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight341.97 g/mol
Boiling PointNot reported
DensityEstimated >1.5 g/cm³
SolubilityLow in polar solvents
StabilityHigh thermal/chemical resistance

The compound’s low solubility in polar solvents and high density are attributed to its perfluorinated segments, which reduce polar interactions . Strong C–F bonds (bond energy ~485 kJ/mol) confer remarkable thermal stability, making it resistant to decomposition below 300°C .

Synthesis and Manufacturing

Fluorination Strategies

The synthesis of 4-iodo-octafluoropentane typically involves sequential fluorination and iodination steps. Patent WO2005063694A1 describes a general approach for analogous fluoroalkyl iodides using diethylaminosulfur trifluoride (DAST) or 2-chloro-1,1,2-trifluoroethyl-diethylamine as fluorinating agents . For example:

  • Substrate Preparation: A pentane derivative with hydroxyl or oxo groups at target positions undergoes fluorination.

  • Iodination: The intermediate is treated with iodine sources (e.g., NaI) in nonpolar solvents like hexane or toluene .

Reaction Conditions:

  • Solvents: Aliphatic hydrocarbons (hexane, cyclohexane) or ethers (THF) .

  • Temperature: -20°C to 100°C .

  • Catalysts: Palladium complexes in photocatalytic systems enable milder conditions .

Purification and Isolation

Post-synthesis, the crude product is isolated via extraction with organic solvents (e.g., dichloromethane) and purified through chromatography or recrystallization . Yield optimization remains challenging due to steric hindrance from fluorine atoms.

Applications in Chemical Research

Fluoroalkylation Reagent

4-Iodo-octafluoropentane serves as a fluoroalkylating agent in Heck-type coupling reactions. Recent work by PMC7587045 demonstrates its use in visible light-induced palladium-catalyzed reactions with styrenes, yielding trifluoroethylated olefins . Key advantages include:

  • Mild Conditions: Reactions proceed at room temperature under blue LED light .

  • Broad Substrate Scope: Tolerates electron-donating (-OCH₃) and withdrawing (-NO₂) groups .

Table 2: Representative Reactions

SubstrateProduct YieldConditions
Styrene83%Pd(OAc)₂, THF, 24h
4-Methoxystyrene78%PdCl₂, BTF, 18h
4-Chlorostyrene72%Pd(PPh₃)₄, benzene

Agrochemical Development

Patent WO2005063694A1 highlights fluoroalkyl nitriles derived from similar iodides as potent pest control agents . While 4-iodo-octafluoropentane itself isn’t directly cited, its structural analogs disrupt insect nervous systems by inhibiting acetylcholinesterase .

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